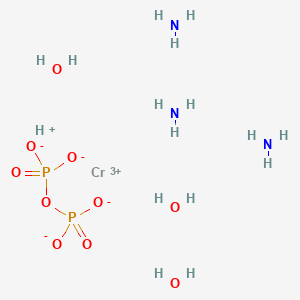
Tamsulosin hydrochloride
Descripción general
Descripción
El Clorhidrato de Tamsulosina es un antagonista selectivo de los receptores adrenérgicos alfa-1A y alfa-1B. Se utiliza principalmente para tratar la hiperplasia prostática benigna, una condición caracterizada por un agrandamiento de la glándula prostática que puede causar dificultades urinarias. El Clorhidrato de Tamsulosina funciona relajando los músculos de la próstata y la vejiga, mejorando así el flujo de orina y reduciendo los síntomas asociados con la hiperplasia prostática benigna .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis del Clorhidrato de Tamsulosina involucra varios pasos clave. Un método común incluye la preparación del intermedio 2-metoxi-5-[(2R)-2-[[2-(2-etoxi-fenoxi)etil]amino]propil]bencensulfonamida. Este intermedio se hace reaccionar luego con ácido clorhídrico para formar Clorhidrato de Tamsulosina .
Métodos de Producción Industrial: La producción industrial del Clorhidrato de Tamsulosina generalmente involucra el uso de técnicas avanzadas de síntesis química para garantizar un alto rendimiento y pureza. El proceso a menudo incluye el uso de sales de bencilideno amonio cuaternizadas y bases de Schiff como intermediarios .
Análisis De Reacciones Químicas
Tipos de Reacciones: El Clorhidrato de Tamsulosina experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede ocurrir bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción se pueden usar para modificar la estructura química del Clorhidrato de Tamsulosina.
Reactivos y Condiciones Comunes:
Agentes Oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes Reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de Sustitución: Haluros de alquilo, cloruros de sulfonilo.
Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados del Clorhidrato de Tamsulosina, que pueden tener diferentes propiedades farmacológicas .
Aplicaciones Científicas De Investigación
El Clorhidrato de Tamsulosina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo en el estudio de los antagonistas de los receptores adrenérgicos alfa-1.
Biología: Se ha investigado por sus efectos sobre la relajación del músculo liso y su posible uso en el tratamiento de otras afecciones relacionadas con el músculo liso.
Medicina: Ampliamente utilizado en el tratamiento de la hiperplasia prostática benigna, la prostatitis crónica y para ayudar en el paso de los cálculos renales
Mecanismo De Acción
El Clorhidrato de Tamsulosina ejerce sus efectos bloqueando selectivamente los receptores adrenérgicos alfa-1A y alfa-1B en la próstata y la vejiga. Esto conduce a la relajación del músculo liso en estas áreas, mejorando el flujo de orina y reduciendo los síntomas de la hiperplasia prostática benigna. Los objetivos moleculares incluyen los receptores adrenérgicos alfa-1A y alfa-1B, y las vías involucradas están principalmente relacionadas con la contracción y relajación del músculo liso .
Compuestos Similares:
Finasteride: Otro medicamento utilizado para tratar la hiperplasia prostática benigna, pero funciona inhibiendo la enzima 5-alfa-reductasa.
Dutasteride: Similar al Finasteride, inhibe las isoformas tipo 1 y tipo 2 de la 5-alfa-reductasa.
Alfuzosin: Otro antagonista de los receptores adrenérgicos alfa-1 utilizado para indicaciones similares
Singularidad del Clorhidrato de Tamsulosina: El Clorhidrato de Tamsulosina es único en su alta selectividad para los receptores adrenérgicos alfa-1A y alfa-1B, lo que minimiza el riesgo de hipotensión en comparación con otros bloqueadores alfa-1 menos selectivos. Esta selectividad lo hace particularmente efectivo para dirigirse a la próstata y la vejiga sin afectar significativamente la presión arterial .
Comparación Con Compuestos Similares
Finasteride: Another medication used to treat benign prostatic hyperplasia, but it works by inhibiting the enzyme 5-alpha-reductase.
Dutasteride: Similar to Finasteride, it inhibits both type 1 and type 2 isoforms of 5-alpha-reductase.
Alfuzosin: Another alpha-1 adrenergic receptor antagonist used for similar indications
Uniqueness of Tamsulosin Hydrochloride: this compound is unique in its high selectivity for alpha-1A and alpha-1B adrenergic receptors, which minimizes the risk of hypotension compared to other less selective alpha-1 blockers. This selectivity makes it particularly effective in targeting the prostate and bladder without significantly affecting blood pressure .
Propiedades
IUPAC Name |
5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O5S.ClH/c1-4-26-17-7-5-6-8-18(17)27-12-11-22-15(2)13-16-9-10-19(25-3)20(14-16)28(21,23)24;/h5-10,14-15,22H,4,11-13H2,1-3H3,(H2,21,23,24);1H/t15-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIZZTHXZRDOFM-XFULWGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1OCCN[C@H](C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
106138-88-9 (Parent) | |
| Record name | Tamsulosin hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106463176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2046628 | |
| Record name | Tamsulosin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106463-17-6 | |
| Record name | Tamsulosin hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106463-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tamsulosin hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106463176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tamsulosin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-(R)-5,4,2-[2-(O-ethoxyphenoxy ) ethyl]amino-propyl-2-methoxybenzenesulfonamide hydrochloride. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TAMSULOSIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11SV1951MR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(3-Chlorobenzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride](/img/structure/B143387.png)









